Ondansetron hydrochloride dihydrate
Ondansetron hydrochloride dihydrate
Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties.
See also: Ondansetron (has active moiety).
A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties.
See also: Ondansetron (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
103639-04-9
VCID:
VC0538106
InChI:
InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
SMILES:
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.O.Cl
Molecular Formula:
C18H22ClN3O2
Molecular Weight:
347.8 g/mol
Ondansetron hydrochloride dihydrate
CAS No.: 103639-04-9
Cat. No.: VC0538106
Molecular Formula: C18H22ClN3O2
Molecular Weight: 347.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron (has active moiety). |
|---|---|
| CAS No. | 103639-04-9 |
| Molecular Formula | C18H22ClN3O2 |
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2 |
| Standard InChI Key | WRZJOBREMUDSSV-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.O.Cl |
| Canonical SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl |
| Appearance | Solid powder |
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